1-pentyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound belonging to the benzimidazolone family. This compound is characterized by a fused benzene and imidazole ring structure with a pentyl group attached to the nitrogen atom at position 1. Benzimidazolones are known for their diverse biological activities and potential pharmacological applications .
Preparation Methods
The synthesis of 1-pentyl-1,3-dihydro-2H-benzimidazol-2-one can be achieved through several synthetic routes:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and subsequent cyclization.
Synthesis from arylureas: Arylureas can undergo cyclization to form benzimidazolones under appropriate conditions.
Curtius reaction of anthranilic acids or phthalic anhydrides: This method involves the conversion of anthranilic acids or phthalic anhydrides to benzimidazolones via Curtius rearrangement.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-pentyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For example, as a histamine H3-receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating neurotransmitter release in the central nervous system . Additionally, its inhibition of tubulin polymerization disrupts microtubule formation, affecting cell division and proliferation .
Comparison with Similar Compounds
1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds, such as:
1,3-dihydro-2H-benzimidazol-2-one: Lacks the pentyl group, resulting in different biological activities and applications.
4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO): Contains nitro groups, leading to increased energetic characteristics and potential use as a high-energy material.
5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO): Similar to TriNBO but with a methyl group, offering different energetic properties.
Properties
IUPAC Name |
3-pentyl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBICZQGOMZXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.